(5-Ethoxy-4-methylisoxazol-3-yl)methanol

Chemical Synthesis Medicinal Chemistry Heterocyclic Building Blocks

(5-Ethoxy-4-methylisoxazol-3-yl)methanol (CAS 84280-62-6, C₇H₁₁NO₃, MW 157.17) is a 3,4,5-trisubstituted isoxazole heterocycle carrying a hydroxymethyl group at the 3-position, an ethoxy group at the 5-position, and a methyl group at the 4-position. It is catalogued primarily as a research chemical and synthetic intermediate; publicly available data are confined to computed physicochemical descriptors (XLogP 0.6, topological polar surface area 55.5 Ų, density 1.155 g/cm³, boiling point 298.4 °C at 760 mmHg) and general hazard classifications.

Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
Cat. No. B12873950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Ethoxy-4-methylisoxazol-3-yl)methanol
Molecular FormulaC7H11NO3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESCCOC1=C(C(=NO1)CO)C
InChIInChI=1S/C7H11NO3/c1-3-10-7-5(2)6(4-9)8-11-7/h9H,3-4H2,1-2H3
InChIKeyHYMYNDIAHQOPAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Ethoxy-4-methylisoxazol-3-yl)methanol – Compound Identity and Baseline Procurement Profile


(5-Ethoxy-4-methylisoxazol-3-yl)methanol (CAS 84280-62-6, C₇H₁₁NO₃, MW 157.17) is a 3,4,5-trisubstituted isoxazole heterocycle carrying a hydroxymethyl group at the 3-position, an ethoxy group at the 5-position, and a methyl group at the 4-position . It is catalogued primarily as a research chemical and synthetic intermediate; publicly available data are confined to computed physicochemical descriptors (XLogP 0.6, topological polar surface area 55.5 Ų, density 1.155 g/cm³, boiling point 298.4 °C at 760 mmHg) and general hazard classifications [1]. No primary pharmacological or industrial application literature specific to this compound was identified.

Why Generic Isoxazole Methanols Cannot Replace (5-Ethoxy-4-methylisoxazol-3-yl)methanol Without Verification


The isoxazole scaffold is widely exploited in medicinal chemistry and agrochemistry, but even minor substituent variations can drastically alter reactivity, solubility, metabolic stability, and target binding. The absence of published comparative structure–activity or structure–property data for this specific compound means that any assumption of interchangeability with other 3-(hydroxymethyl)-isoxazoles, such as (5-methylisoxazol-3-yl)methanol or 3-isoxazolemethanol, is scientifically unfounded [1]. In procurement contexts, reliance on a generic substitute without experimental side-by-side validation risks undetected differences in key selection parameters (e.g., hydrogen-bond donor/acceptor capacity, LogP-driven partitioning, or reactivity of the primary alcohol) that could derail a synthetic route or biological assay [2].

Quantitative Differentiation Evidence for (5-Ethoxy-4-methylisoxazol-3-yl)methanol Versus Closest Analogs


Limited Public Evidence Notice – No Direct Comparative Assays Found

A systematic search of primary literature, patents, and authoritative databases returned no head-to-head biological or physicochemical comparisons between (5-ethoxy-4-methylisoxazol-3-yl)methanol and any defined comparator. The compound is not the subject of any identified SAR study, pharmacokinetic profiling, or stability assessment that includes a close structural analog with quantitative data. The only numerical values available are computed molecular descriptors (XLogP 0.6, TPSA 55.5 Ų) that lack experimental validation and cannot be placed alongside an experimentally measured comparator [1]. Consequently, all differential claims must be treated as class-level inference (Supporting Evidence) rather than direct quantitative proof.

Chemical Synthesis Medicinal Chemistry Heterocyclic Building Blocks

Computed LogP Contrast with (5-Methylisoxazol-3-yl)methanol

The algorithm-predicted XLogP of (5-ethoxy-4-methylisoxazol-3-yl)methanol is 0.6, whereas the structurally simpler (5-methylisoxazol-3-yl)methanol (CAS 35166-33-7) has a reported LogP of 0.48 [1]. The 0.12-unit increase is attributable to the additional ethoxy group, which adds both hydrophobic surface area and hydrogen-bond acceptor capacity. Although this is a class-level inference based on computed rather than experimental values, the directionality is consistent with the known lipophilicity-enhancing effect of an ethoxy substituent over a methoxy or unsubstituted position.

Physicochemical Properties Lipophilicity Drug Design

Hydrogen-Bonding Capacity Differentiation Versus 3-Isoxazolemethanol

The target compound possesses four hydrogen-bond acceptors (the isoxazole N and O, the ethoxy O, and the hydroxyl O) and one hydrogen-bond donor (the hydroxyl), compared to three acceptors and one donor for unsubstituted 3-isoxazolemethanol (CAS 89102-73-8) [1]. The extra acceptor (ethoxy oxygen) provides an additional site for coordination or non-covalent interaction. This is a class-level inference based on atom count; experimental binding free-energy differences have not been reported.

Molecular Recognition Supramolecular Chemistry Catalysis

Application Scenarios for (5-Ethoxy-4-methylisoxazol-3-yl)methanol Based on Available Evidence


Synthetic Intermediate for Trisubstituted Isoxazole Libraries

The primary alcohol handle at the 3-position is a versatile synthetic waypoint that can be oxidized to the aldehyde, converted to a leaving group for nucleophilic displacement, or used directly in Mitsunobu reactions. The 5-ethoxy-4-methyl substitution pattern offers a differentiation profile (lipophilicity and H-bonding) that can be exploited by medicinal chemists exploring isoxazole-based scaffolds for biological targets. However, the absence of published SAR means this value proposition is based on chemical logic rather than demonstrated superiority [1].

Probe for Solubility–Activity Relationships in Early Drug Discovery

The computed LogP of 0.6, intermediate between (5-methylisoxazol-3-yl)methanol (LogP 0.48) and more lipophilic diaryl isoxazoles, positions this compound as a potential tool compound for studying how incremental ethoxy substitution modulates solubility, permeability, and non-specific binding in cell-based assays [1]. This use would require in-house experimental validation.

Building Block for Metal-Organic Frameworks or Coordination Polymers

With four potential metal-coordination sites (isoxazole N, isoxazole O, ethoxy O, and hydroxyl O), this ligand may offer distinct geometric and electronic properties compared to simpler isoxazole methanols. The additional ethoxy donor could enable bridging modes not accessible to 3-isoxazolemethanol, but this remains speculative without experimental coordination chemistry data [1].

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